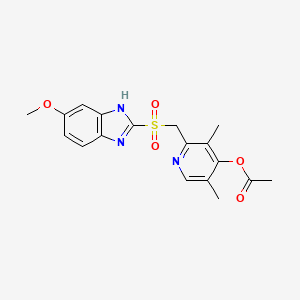

4-Acetyloxy Omeprazole Sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFZNDVDKZPQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Acetyloxy Omeprazole Sulfone

Strategies for the Construction of the Benzimidazole-Pyridine Sulfone Core

The most common and direct route to the sulfone core is through the oxidation of a corresponding sulfide (B99878) precursor. This precursor, which has a thioether linkage, is itself synthesized by coupling the appropriate benzimidazole (B57391) and pyridine (B92270) fragments. drugfuture.com Alternative strategies, such as direct coupling reactions to form the sulfone, are also explored in synthetic chemistry.

The oxidation of the sulfide to a sulfone is a critical step. Over-oxidation is a common side reaction in the synthesis of omeprazole (B731) (a sulfoxide), leading to the formation of the sulfone as an impurity. sphinxsai.comresearchgate.net However, for the synthesis of the target sulfone, this "over-oxidation" becomes the desired reaction. Careful control of reaction conditions is still necessary to ensure complete conversion and avoid unwanted side reactions on other sensitive functional groups of the molecule. nih.gov

Peroxide-based reagents are widely used for the oxidation of sulfides to sulfones due to their effectiveness and relatively straightforward application.

Hydrogen Peroxide (H2O2): As a green and readily available oxidant, hydrogen peroxide is an attractive choice. jsynthchem.com The reaction is often catalyzed by metal complexes to enhance its efficiency and selectivity. For instance, Keggin-type heteropolyacids like H3PW12O40 have been shown to effectively catalyze the oxidation of omeprazole sulfide derivatives with H2O2. researchgate.netsid.ir Other catalysts, such as sodium molybdate, are also employed, particularly in industrial processes. google.com The reaction can be performed in various solvents, including water, making it an environmentally benign option. researchgate.net

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a powerful and commonly used oxidizing agent in organic synthesis. It can effectively convert the sulfide precursor of omeprazole to the corresponding sulfone. google.com Typically, the reaction is carried out in chlorinated solvents like dichloromethane (B109758). google.com To achieve the sulfone, an excess of m-CPBA (typically 2.0-2.5 equivalents) is used. While highly effective, m-CPBA is more expensive than H2O2 and can lead to the formation of by-products if the reaction is not carefully controlled. google.com A significant drawback of using m-CPBA is the potential for non-chemoselective oxidation, where other reactive sites in the molecule, such as the nitrogen atoms in the benzimidazole and pyridine rings, can also be oxidized. google.com

Table 1: Comparison of Peroxide-Mediated Oxidation Methods

| Oxidant | Catalyst/Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| H₂O₂ | Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀), Sodium Molybdate | Green oxidant, water as a possible solvent, cost-effective. | Often requires a catalyst for efficient conversion. | jsynthchem.comresearchgate.netsid.irgoogle.comresearchgate.net |

| m-CPBA | Dichloromethane, often requires >2 equivalents for sulfone formation. | Powerful oxidant, well-established methodology. | Expensive, potential for over-oxidation and side reactions, requires careful control. | google.comgoogle.com |

Modern synthetic methods increasingly rely on catalytic systems to improve selectivity, efficiency, and environmental friendliness.

Metal-Based Catalysis: A variety of metal catalysts have been developed for the oxidation of sulfides. Titanium-based catalysts, for example, have been used for the selective oxidation of sulfides to sulfones. ijcce.ac.ir Palladium catalysts are also employed, although more commonly for C-H functionalization, they can be adapted for oxidation reactions. nih.govacs.orgacs.org The choice of metal and ligand is crucial for achieving high yields and selectivity.

Organocatalysis: Organocatalysis offers an alternative to metal-based systems, avoiding potential metal contamination of the final product. Proline-based organocatalysts have been investigated for the aerobic oxidation of sulfides. rsc.org While often aimed at producing sulfoxides, these systems can be tuned to favor the formation of sulfones by adjusting the reaction conditions.

The omeprazole sulfide precursor contains multiple sites susceptible to oxidation, including the sulfide bridge and the nitrogen atoms of the heterocyclic rings. google.com Achieving chemoselective oxidation of the sulfide to a sulfone without affecting other parts of the molecule is a primary challenge.

The use of specific catalysts can help direct the oxidation to the sulfur atom. researchgate.netsid.ir Controlling the stoichiometry of the oxidizing agent is also critical. Insufficient oxidant will lead to a mixture of sulfide, sulfoxide (B87167), and sulfone, while an excessive amount can lead to the formation of N-oxides. sphinxsai.comresearchgate.net The reaction temperature is another important parameter; lower temperatures generally favor more controlled oxidation. google.com

An alternative to the oxidation of a pre-formed sulfide is the direct construction of the sulfone bridge through coupling reactions. These methods often involve the reaction of a sulfinate salt with an aryl halide.

Ullmann-Type Coupling: The Ullmann reaction and its modern variations can be used to form diaryl sulfones. This typically involves the copper-catalyzed coupling of a sulfinic acid salt with an aryl halide. cmu.edu The development of new ligands has expanded the scope of this reaction to include a wider range of substrates and milder reaction conditions. acs.org

Palladium-Catalyzed Coupling: Palladium catalysts are also effective for the synthesis of diaryl sulfones. These reactions often couple aryl or vinyl halides or triflates with sulfinic acid salts. thieme-connect.comnih.gov The choice of ligand is critical for the success of these couplings.

Other Coupling Strategies: More recent methods include the reaction of arynes with thiosulfonates to produce diaryl sulfones in a transition-metal-free manner. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of sulfonyl chlorides with arenes under activating conditions. jchemrev.com

Oxidation of Sulfide Precursors to Sulfones: Modern Approaches

Catalytic Oxidation Systems (e.g., Metal-Based, Organocatalysis)

Introduction of the 4-Acetyloxy Moiety

The introduction of the acetyloxy group at the 4-position of the pyridine ring is a key functionalization step. This is typically achieved through the acetylation of a corresponding 4-hydroxypyridine (B47283) precursor.

The synthesis of 4-hydroxypyridine derivatives can be accomplished through various multi-step processes, often starting from readily available materials like 1,3-diketones and proceeding through intermediates such as α,β-unsaturated β-aminoketones. google.com Another route involves the rearrangement of 2-acylfurans. dur.ac.uk For pyridine N-oxides, which are related to intermediates in some omeprazole synthesis routes, reactions with nucleophiles can introduce substituents onto the pyridine ring. vanderbilt.edu

Once the 4-hydroxypyridine derivative is obtained, the acetyloxy group can be introduced by standard acetylation procedures. This typically involves reacting the hydroxyl group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine or triethylamine. wikipedia.org The acetyloxy group can act as a protecting group for the hydroxyl functionality or as a prodrug moiety that can be hydrolyzed in vivo. vulcanchem.com Computational studies on substituted pyridine-N-oxides suggest that acylation is a thermodynamically favorable process. tandfonline.com

Acetylation Strategies and Protecting Group Chemistry

The introduction of the 4-acetyloxy group onto the pyridine ring is a key transformation that can be approached through several strategic routes. The most direct method involves the acetylation of a hydroxyl-functionalized precursor.

A plausible and direct strategy commences with a precursor such as 4-Hydroxy Omeprazole Sulfide, a known metabolite of omeprazole. synzeal.commedchemexpress.com This precursor can first be oxidized to the corresponding sulfone, yielding 4-Hydroxy Omeprazole Sulfone. The subsequent acetylation of the phenolic hydroxyl group on the pyridine ring can be achieved using standard acetylating agents like acetic anhydride or acetyl chloride in the presence of a suitable base to furnish the final product.

Alternatively, protecting group chemistry can be employed earlier in the synthesis. If starting from a 4-hydroxypyridine derivative, the hydroxyl group could be protected, for instance as a benzyl (B1604629) or silyl (B83357) ether, before coupling with the benzimidazole thiol. This protecting group would need to be stable during the subsequent oxidation of the sulfide to the sulfone. The final steps would then involve the removal of the protecting group followed by acetylation. This approach prevents potential side reactions involving the free hydroxyl group during the oxidation and coupling stages.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) offers a modern and efficient approach to introduce chemical moieties into complex molecules at a late point in the synthesis. For 4-Acetyloxy Omeprazole Sulfone, this would involve introducing the acetyl group directly onto the pre-formed omeprazole sulfone scaffold.

Recent advances in photoredox catalysis have enabled the site-selective C-H acylation of pyridinium (B92312) salts. acs.org This method could theoretically be applied to omeprazole sulfone. The pyridine nitrogen would first be activated to form a pyridinium salt, making the C4 position susceptible to radical acylation. This cutting-edge technique could provide a more convergent and atom-economical route compared to traditional multi-step sequences that build the functionalized pyridine ring from simpler precursors. mdpi.comnih.gov While not yet specifically documented for omeprazole sulfone, palladium-catalyzed C-H acylation represents another potential LSF strategy that has been successfully applied to various heteroarenes. mdpi.com

Multi-Step Synthetic Sequences for this compound

An efficient and scalable laboratory synthesis for this compound can be designed based on established methods for related proton pump inhibitors. google.com A linear sequence starting from a functionalized pyridine N-oxide is a common industrial approach.

A potential multi-step synthesis is outlined below:

Preparation of the Pyridine Precursor : The synthesis can start from 4-nitro-2,3,5-trimethylpyridine-N-oxide. google.com The 4-nitro group can be converted to a 4-hydroxy group via nucleophilic substitution, potentially through an intermediate 4-chloro derivative. nih.gov

Functionalization of the 2-Methyl Group : The 2-methyl group of the pyridine ring is typically activated for coupling. For instance, rearrangement of the N-oxide with acetic anhydride can functionalize the 2-methyl position, which is then converted to a 2-chloromethyl group using a chlorinating agent like thionyl chloride. google.com

Thioether Formation : The resulting 2-chloromethyl pyridine derivative is then coupled with 5-methoxy-2-mercaptobenzimidazole (B30804) in the presence of a base to form the sulfide intermediate (a thioether).

Oxidation to Sulfone : The critical oxidation step converts the thioether to the target sulfone. This is typically achieved using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. scispace.comgoogle.com Over-oxidation of the corresponding sulfoxide (omeprazole) is a known route to the sulfone impurity in drug manufacturing. scispace.comnih.gov A Chinese patent details a method for synthesizing omeprazole sulfone by treating the omeprazole thioether with m-CPBA in dichloromethane. google.com

Final Acetylation : The hydroxyl group on the pyridine ring is acetylated in the final step using standard conditions (e.g., acetic anhydride and pyridine or another base) to yield this compound.

Alternative synthetic pathways can provide flexibility and may offer advantages in yield or purity. One such alternative route involves changing the order of the key oxidation and acetylation steps.

This route would begin with the known compound 4-Hydroxy Omeprazole Sulfide. synzeal.commedchemexpress.com

Acetylation of the Sulfide : The hydroxyl group of 4-Hydroxy Omeprazole Sulfide is first acetylated to produce 4-Acetyloxy Omeprazole Sulfide. This protects the hydroxyl functionality from the subsequent oxidation step.

Selective Oxidation : The resulting 4-Acetyloxy Omeprazole Sulfide is then selectively oxidized to the corresponding sulfone. Care must be taken to choose an oxidizing system (e.g., m-CPBA, H₂O₂) and conditions that convert the sulfide to a sulfone without affecting the acetyl group or other functionalities on the aromatic rings. google.com

This approach may be more convergent if the 4-Hydroxy Omeprazole Sulfide starting material is readily accessible.

Development of Efficient and Scalable Laboratory Syntheses

Stereochemical Control in Synthesis (if applicable to the entire molecule structure)

The molecular structure of this compound is achiral. The sulfur atom is in the sulfone oxidation state (SO₂), which is tetra-coordinated but symmetrically substituted with two oxygen atoms, and thus does not constitute a stereogenic center. This is in contrast to its sulfoxide analogue, omeprazole, where the sulfur atom is a stereocenter, leading to (R)- and (S)-enantiomers. Consequently, methods for stereochemical control are not required for the synthesis of the final this compound molecule itself.

While this compound is achiral, its synthesis is directly related to the extensive field of asymmetric synthesis of chiral sulfoxides. The sulfone scaffold is readily obtained by the oxidation of the corresponding sulfoxide.

The asymmetric synthesis of chiral sulfoxides like esomeprazole (B1671258) ((S)-omeprazole) is a well-established and industrially significant process. These syntheses typically involve the asymmetric oxidation of the prochiral sulfide precursor using a chiral catalyst, such as titanium-tartrate complexes (a modified Sharpless epoxidation system) or other metal-based catalysts, in the presence of an oxidizing agent.

Once the enantiomerically pure sulfoxide (e.g., a hypothetical 4-acetyloxy esomeprazole) is obtained, a straightforward oxidation reaction using a stronger oxidizing agent like m-CPBA or potassium permanganate (B83412) would convert the chiral sulfoxide group into the achiral sulfone group. This two-step sequence—asymmetric sulfoxidation followed by further oxidation—represents a valid, albeit indirect, method for accessing the sulfone scaffold from a chiral precursor.

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 4-Acetyloxy Omeprazole (B731) Sulfone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Acetyloxy Omeprazole Sulfone, providing precise information about the atomic arrangement within the molecule.

¹H NMR: Proton NMR (¹H NMR) spectra provide data on the chemical environment of hydrogen atoms. For compounds related to omeprazole, such as the parent drug and its sulfone metabolite, ¹H NMR can reveal the presence of tautomerism in solution. whiterose.ac.uk In some cases, this leads to the broadening of signals for specific protons, particularly those on the benzimidazole (B57391) ring. whiterose.ac.uk Chiral solvating agents, like (S)-1,1'-binaphthyl-2,2'-diol ((S)-BINOL), can be used to induce chemical shift differences between the enantiomers of chiral sulfoxides, allowing for their differentiation and the determination of enantiomeric excess. researchgate.net

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. In the analysis of omeprazole and its derivatives, ¹³C NMR has been instrumental in studying tautomerism, where the rapid exchange between tautomers can sometimes lead to missing signals for certain carbon atoms in the benzimidazole ring system. whiterose.ac.uk The assignment of ¹³C signals is often confirmed through comparison with related known structures and theoretical calculations. nih.gov

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple-Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons. These methods are crucial for the unambiguous assignment of all ¹H and ¹³C signals in complex molecules like this compound, confirming the structural arrangement of the different moieties.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a related compound, omeprazole sulfone, is provided below. The specific shifts for this compound would be influenced by the presence of the acetyloxy group.

Table 1: Representative NMR Data for Omeprazole Sulfone

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzimidazole Ring Protons | Broadened signals | Partial or missing signals due to tautomerism |

| Pyridine (B92270) Ring Protons | Sharp, resolved signals | Distinct signals for each carbon |

| Methoxy (B1213986) Group Protons | ~3.7-3.8 | ~57-61 |

| Methyl Group Protons | ~2.2-2.3 | ~11-13 |

| Methylene Bridge Protons | ~4.7-4.8 | ~58-60 |

Note: Data is generalized based on studies of omeprazole and its sulfone derivative. whiterose.ac.uk Actual values for this compound may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the analysis of omeprazole and its related substances, including this compound, MS is often coupled with liquid chromatography (LC-MS). nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of relatively large and thermally labile molecules. nih.govnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. tdx.cat This is particularly useful in identifying unknown impurities or metabolites. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with LC (LC-Q-TOF-MS), offer high resolution and mass accuracy. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) capabilities of instruments like Q-TOF allow for the fragmentation of selected ions, providing structural information that aids in the identification of compounds. nih.gov

For this compound (C₁₈H₁₉N₃O₄S), the expected exact mass can be calculated and compared with the measured mass from an HRMS instrument to confirm its identity. tdx.catpharmaffiliates.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS | ESI Positive | 374.1169 | 198, 180, 149 |

| LC-HRMS (Q-TOF) | ESI Positive | 374.1169 (Calculated for C₁₈H₂₀N₃O₄S⁺) | Further fragmentation provides structural details |

Note: Fragment ion information is based on general fragmentation patterns of omeprazole and its metabolites. nih.gov The molecular formula provided is for the neutral molecule. tdx.cat

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. brjac.com.br For this compound, characteristic absorption bands would be expected for the C=O stretch of the acetyl group, the S=O stretch of the sulfone group, and the C=N and C=C stretches of the aromatic rings. brjac.com.br

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Omeprazole and its derivatives exhibit characteristic UV absorption maxima. For instance, omeprazole in an alkaline solution shows absorption maxima around 276 nm and 305 nm. researchgate.net The UV spectrum of this compound would be expected to be similar, though the exact positions of the maxima may be shifted due to the presence of the acetyloxy group. This technique is often used for quantitative analysis in conjunction with HPLC. researchgate.net

Table 3: Spectroscopic Data (IR and UV-Vis)

| Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Functional Group/Transition |

|---|---|---|

| FTIR | ~1750 (C=O stretch), ~1300 & ~1150 (S=O stretch), ~1630 (C=N stretch) | Acetyl, Sulfone, Benzimidazole/Pyridine rings |

| UV-Vis | ~280-310 nm | π → π* transitions in the aromatic systems |

Note: IR data is estimated based on typical functional group frequencies. brjac.com.br UV-Vis data is based on the spectrum of omeprazole. researchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While no specific crystallographic data for this compound was found in the provided search results, the technique has been applied to related compounds like omeprazole sulfone. whiterose.ac.uk Such studies provide precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. whiterose.ac.uk For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and stereochemistry if a suitable crystal can be obtained.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for separating this compound from other related substances and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net Reversed-phase HPLC is commonly employed for the analysis of omeprazole and its impurities, using a C18 column and a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netjrespharm.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. UV detection is frequently used, with the wavelength set at one of the absorption maxima of the compounds of interest. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption. nih.gov UPLC methods have been developed for the analysis of proton pump inhibitors and their related substances, offering improved separation efficiency compared to conventional HPLC. nih.govresearchgate.net These methods are particularly valuable for resolving closely related impurities.

Table 4: Typical HPLC/UPLC Method Parameters for Omeprazole-Related Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8, various dimensions |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at ~280-305 nm or Mass Spectrometry |

| Column Temperature | Often controlled, e.g., 30-40 °C |

Note: These are general conditions and would be optimized for the specific analysis of this compound. researchgate.netjrespharm.comnih.gov

Method Development for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) and Densitometry

Thin-Layer Chromatography (TLC) is a valuable and rapid analytical tool for the qualitative and quantitative analysis of this compound. It is often used to monitor the progress of synthesis reactions and to detect impurities. acs.org For quantitative analysis, TLC is coupled with densitometry, which measures the absorbance or fluorescence of the separated spots on the TLC plate. researchgate.netnih.gov

Standard TLC analyses for omeprazole-related compounds are performed on silica (B1680970) gel 60 F254 plates. researchgate.netnih.gov After applying the sample, the plate is developed in a chamber containing a suitable mobile phase. A common mobile phase for separating omeprazole and its impurities is a mixture of chloroform, methanol, and ammonia. researchgate.netnih.govmdpi.com The separated spots are visualized under a UV lamp, typically at 254 nm.

TLC-densitometry has been validated as a simple, specific, and accurate method for the quantification of omeprazole in the presence of its impurities. nih.govmdpi.com The technique allows for the determination of the compound in pharmaceutical preparations and can serve as an alternative or confirmatory method to HPLC. researchgate.netnih.gov

| Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|

| Silica gel 60 F254 | Chloroform–methanol–ammonia (36:4:0.60, v/v/v) | Identification and quantification of omeprazole | researchgate.netnih.gov |

| Silica gel 60 F254 | Chloroform-2-propanol-25% ammonia-acetonitrile (10.8:1.2:0.3:4, v/v/v/v) | Separation of omeprazole from impurities | acs.org |

| Silica gel 60F254 | Chloroform–methanol (9:1, v/v) | Determination of omeprazole under stress conditions | mdpi.com |

Gas Chromatography (GC) (if applicable for related volatile intermediates or impurities)

Direct analysis of this compound by Gas Chromatography (GC) is generally not applicable. Like its parent compound omeprazole, it is a thermally labile substance that degrades at the high temperatures required for volatilization in the GC injector. scielo.br

However, GC, particularly when coupled with a headspace sampler (HS-GC), is a critical method for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process. scielo.br Good Manufacturing Practices mandate the control of residual solvents in all active pharmaceutical ingredients. A validated HS-GC method has been developed for omeprazole API to detect solvents like methanol, acetone, cyclohexane, dichloromethane (B109758), and toluene. scielo.br To prevent the degradation of the main compound, a relatively low injector temperature (e.g., 170°C) is used. scielo.br This methodology would be directly relevant for ensuring the purity of this compound with respect to volatile organic impurities.

Advanced Analytical Methodologies for Compound Characterization (Beyond Basic Identification)

Beyond routine chromatographic identification and purity checks, advanced analytical techniques provide deeper insight into the compound's structure and properties.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound. It provides the percentage by mass of elements such as carbon, hydrogen, nitrogen, and sulfur. For a novel compound like this compound (Molecular Formula: C₁₈H₁₉N₃O₅S), elemental analysis is used to verify that the empirical formula matches the theoretical composition, thereby confirming its molecular formula. The results are typically reported as a comparison between the calculated and experimentally found percentages for each element. acs.org

| Element | Atomic Mass | Count | Total Mass | Mass Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 18 | 216.198 | 53.58% |

| Hydrogen (H) | 1.008 | 19 | 19.152 | 4.75% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 10.42% |

| Oxygen (O) | 15.999 | 5 | 79.995 | 19.84% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 7.95% |

| Total | 403.426 | 100.00% |

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as it is heated at a controlled rate. infinitiaresearch.commt.com TGA provides critical information about the thermal stability, decomposition profile, and moisture content of a material. mt.comeltra.com For a pharmaceutical compound, TGA can identify the temperature at which decomposition begins, which is vital for determining storage and handling conditions. mdpi.com Studies on pure omeprazole show that its decomposition starts at approximately 135-139°C. mdpi.com A TGA analysis of this compound would be performed to establish its unique thermal profile, identifying mass loss events corresponding to the loss of moisture or volatile components and the ultimate decomposition of the compound. infinitiaresearch.com

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the three-dimensional structure and energetic properties of a molecule. For 4-Acetyloxy Omeprazole (B731) Sulfone, such studies would provide invaluable insights.

A conformational analysis of 4-Acetyloxy Omeprazole Sulfone would identify its most stable three-dimensional shapes. The energy landscape, a map of energy versus molecular geometry, would reveal the relative stabilities of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. However, no specific studies detailing the conformational preferences or energy landscapes of this particular compound are currently available.

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for chemical identification and structural elucidation. While experimental data for related compounds exist, predicted spectroscopic data for this compound, which would aid in its synthesis and characterization, have not been published.

Conformational Analysis and Energy Landscapes

Quantum Mechanical (QM) and Hybrid QM/MM Studies

Quantum mechanical studies provide a deeper understanding of chemical reactions at the electronic level. Such analyses are critical for predicting reaction pathways and understanding mechanisms.

Investigating the reaction pathways and identifying the transition states for the formation or degradation of this compound would require sophisticated QM calculations. This type of analysis is instrumental in optimizing synthetic routes and understanding metabolic processes. At present, there are no published reports on the transition state analysis for reactions involving this compound.

A detailed investigation into the reaction mechanisms and potential intermediates in the chemical transformations of this compound would offer a complete picture of its reactivity. This includes understanding how the acetyloxy group influences the electronic structure and reactivity of the omeprazole sulfone core. Unfortunately, specific computational studies on these aspects are not found in the reviewed literature.

Reaction Pathway and Transition State Analysis

Structure-Reactivity Relationships

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is key to predicting its behavior in various chemical and biological environments. While general principles of organic chemistry can provide some hypotheses, detailed computational studies that quantify these relationships for this specific molecule are not available.

Computational Prediction of Chemical Stability

The chemical stability of a pharmaceutical compound is a critical attribute. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are instrumental in predicting the stability of molecules like omeprazole and its derivatives. plos.orgnih.gov These methods can elucidate the electronic structure, which in turn governs the molecule's reactivity and susceptibility to degradation.

Key parameters that can be computationally predicted to assess chemical stability include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. plos.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. plos.org For instance, in a computational study of 22 novel omeprazole analogs, modifications with electron-withdrawing groups like –OCF3 and –NHCOCH3 were found to increase the HOMO-LUMO gap, thereby enhancing molecular stability. plos.org Conversely, electron-donating groups such as –OCH3 and –NH2 were predicted to decrease the gap and increase reactivity. plos.org

Thermodynamic Parameters: Calculations can provide the Gibbs free energy of formation and reaction energies for potential degradation pathways. This information helps in identifying the most likely degradation products and the conditions under which degradation might occur.

Molecular Electrostatic Potential (MESP): MESP maps reveal the electron density distribution and can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, offering clues about potential reaction sites. researchgate.net

Table 1: Computationally Predicted Stability Parameters for Omeprazole Analogs

| Derivative Modification | Predicted HOMO-LUMO Gap (eV) | Implication for Stability |

| Introduction of –OCF3 | Increased | Enhanced Stability |

| Introduction of –NHCOCH3 | Increased | Enhanced Stability |

| Introduction of –OCH3 | Decreased | Increased Reactivity |

| Introduction of –NH2 | Decreased | Increased Reactivity |

This table is illustrative and based on findings for omeprazole analogs as described in a 2025 study. plos.org Specific values for this compound are not available.

Forced degradation studies can be complemented by in silico prediction software that can forecast potential degradation pathways under various stress conditions (e.g., acid, base, oxidation, light). acs.org

Rational Design of Derivatives

Rational drug design aims to create new molecules with enhanced efficacy, stability, and safety profiles. Computational chemistry is at the forefront of these efforts. For compounds in the benzimidazole (B57391) class, computational approaches are used to design derivatives with improved properties. plos.orgacs.org

The process of rational design of derivatives, as it could be applied to this compound, would likely involve the following computational steps:

Target Identification and Binding Site Analysis: Identifying the biological target and characterizing the geometry and chemical nature of its binding site. For PPIs, the target is the H+/K+-ATPase proton pump.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. plos.orgnih.gov In a study on novel omeprazole derivatives, molecular docking was used to predict the binding energies of 22 analogs with the potassium-transporting ATPase alpha chain 1. plos.orgnih.gov Several designed analogs showed higher predicted binding affinities than omeprazole itself. plos.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. plos.org Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (rGyr) are analyzed to assess the stability of the complex. plos.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed molecules. mdpi.com This helps in the early identification of candidates with potentially poor pharmacokinetic or safety profiles.

Table 2: Examples of Rationally Designed Omeprazole Derivatives and their Predicted Properties

| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Predicted Advantage |

| OMP3 | Structural alterations on benzimidazole and pyridine (B92270) rings | -7.3 | Similar binding affinity to esomeprazole (B1671258) |

| OMP19 | Structural alterations on benzimidazole and pyridine rings | -8.3 | Higher binding affinity than omeprazole |

| OMP21 | Structural alterations on benzimidazole and pyridine rings | -8.1 | Higher binding affinity than omeprazole |

This table is based on data from a computational study on novel omeprazole analogs. plos.orgnih.gov "OMP" refers to the parent compound omeprazole.

Through such computational workflows, medicinal chemists can prioritize the synthesis of derivatives that are most likely to exhibit the desired improvements, thereby making the drug discovery process more efficient.

Chemical Reactivity and Degradation Pathways in Model Systems

Hydrolytic Degradation Studies

Hydrolysis is a major degradation pathway for proton pump inhibitors, with the rate of degradation being highly dependent on the pH of the environment. researchgate.netnih.gov

In acidic conditions, omeprazole (B731) and its related compounds are known to be highly unstable, undergoing rapid degradation. nih.govchula.ac.th Studies on esomeprazole (B1671258), for instance, show significant degradation when exposed to 0.1N hydrochloric acid (HCl) at 60°C. nih.gov One study noted approximately 2% degradation after 120 minutes under these conditions. nih.gov Another investigation involving omeprazole tablets in 0.1 N HCl at room temperature for 1.5 hours also demonstrated its instability at low pH. The degradation in acidic media proceeds through a complex rearrangement of the molecular structure. chula.ac.th Given that the fundamental benzimidazole (B57391) structure is susceptible to acid-catalyzed rearrangement, it is anticipated that 4-Acetyloxy Omeprazole Sulfone would also exhibit significant lability under acidic conditions.

Table 1: Representative Conditions for Acidic Degradation of Related Compounds

| Compound | Acid Condition | Temperature | Duration | Observed Degradation |

|---|---|---|---|---|

| Esomeprazole | 0.1N HCl | 60°C | 120 min | ~2% nih.gov |

| Esomeprazole | 0.1N HCl | Room Temp | 60 min | Degradation observed thermofisher.com |

| Omeprazole | 0.05M HCl | Not specified | 2 hrs | ~4.8% ajpaonline.com |

This interactive table summarizes acidic degradation conditions from studies on related proton pump inhibitors.

Conversely, under alkaline conditions, omeprazole and its derivatives show markedly greater stability. nih.govnih.gov However, degradation can still be induced under forced conditions, such as elevated temperatures. For example, studies have shown that refluxing with 0.1N sodium hydroxide (B78521) (NaOH) at 60°C for 120 minutes can cause degradation of esomeprazole. nih.gov In another study, exposing omeprazole to 0.1M NaOH for 2 hours at 80°C resulted in 6.8% degradation. ajpaonline.com A separate investigation noted the formation of seven distinct degradation products when an omeprazole solution was heated in an alkaline environment at 80°C for 90 minutes. mdpi.com One of the identified products in this alkaline degradation was omeprazole sulfone, a core structure within this compound. mdpi.com

Table 2: Representative Conditions for Alkaline Degradation of Related Compounds

| Compound | Base Condition | Temperature | Duration | Observed Degradation |

|---|---|---|---|---|

| Esomeprazole | 0.1N NaOH | 60°C | 120 min | Degradation observed nih.gov |

| Esomeprazole | 1N NaOH | 80°C | 60 min | Degradation observed thermofisher.com |

| Omeprazole | 0.1M NaOH | 80°C | 2 hrs | ~6.8% ajpaonline.com |

This interactive table summarizes alkaline degradation conditions from studies on related proton pump inhibitors.

In neutral aqueous solutions, omeprazole and its derivatives are more stable than in acidic media but can still undergo degradation. mdpi.comresearchgate.net Studies on omeprazole have shown that it remains sufficiently stable at a pH of 7.0 and above. mdpi.com However, forced degradation studies involving hydrolysis in water have been shown to produce three degradation products for omeprazole. mdpi.com The stability of esomeprazole has been evaluated in water at different pH values (5.5, 7.0, and 8.5), with results indicating good recovery and stability, especially for short incubation times. jmpas.com

Alkaline Hydrolysis

Oxidative Degradation Pathways

Oxidation is another critical degradation pathway for this class of molecules, often targeting the sulfide (B99878) or sulfoxide (B87167) moiety. researchgate.net

Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) is a common method in forced degradation studies. nih.govnih.gov The reaction between a thioether precursor of omeprazole and hydrogen peroxide first yields the sulfoxide (omeprazole) and subsequently the sulfone. researchgate.net Studies on esomeprazole treated with 3% H₂O₂ at room temperature for 120 minutes showed mild sensitivity, resulting in about 4% degradation. nih.gov In contrast, another study reported that omeprazole degraded by approximately 17.65% after just three minutes of exposure to hydrogen peroxide. When omeprazole was subjected to degradation with hydrogen peroxide, omeprazole sulfone was identified as a degradation product. mdpi.com Given that this compound already contains the sulfone group, it is less susceptible to further oxidation at the sulfur atom. However, other parts of the molecule, such as the benzimidazole or pyridine (B92270) rings, could be susceptible to oxidative attack.

Photostability is a key consideration for pharmaceutical compounds. Omeprazole has been shown to degrade when exposed to light. nih.govmdpi.com One study reported that photolytic oxidation significantly degraded an omeprazole sample by over 40%. Another investigation found that exposure to sunlight could generate five different degradation products from omeprazole. mdpi.com The degradation is often evaluated by exposing the compound to light as per ICH Q1B guidelines. nih.gov While specific photo-degradation studies on this compound are not detailed in the available literature, its structural similarity to omeprazole suggests a potential for lability under photolytic stress. jmpas.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Omeprazole |

| Esomeprazole |

| Omeprazole sulfone |

| Hydrogen peroxide |

| Hydrochloric acid |

Elucidation of Degradation Products and Mechanism

Proposed Mechanistic Pathways for Degradation (Non-biological):In the absence of degradation product characterization, no non-biological mechanistic pathways for the degradation of this compound have been proposed in the scientific literature.

Due to the lack of specific research on this compound, the generation of an article that is both scientifically accurate and strictly adherent to the provided outline is not feasible.

Role in Chemical Research and Analytical Method Development

4-Acetyloxy Omeprazole (B731) Sulfone as a Synthetic Intermediate

While not a primary starting material for the bulk synthesis of omeprazole, 4-Acetyloxy Omeprazole Sulfone emerges as a derivative and potential impurity during the manufacturing process of omeprazole and its analogs. Its role as a synthetic intermediate is understood more from its formation and its potential as a building block for further chemical modification.

The synthesis of omeprazole involves the oxidation of a sulfide (B99878) precursor. scispace.com Over-oxidation during this critical step is a common side reaction that leads to the formation of the corresponding sulfone, known as Omeprazole Sulfone or Omeprazole Impurity D. scispace.compharmaffiliates.com Separately, modifications to the pyridine (B92270) ring are also a key part of creating omeprazole analogs. Synthetic routes have been developed where a methyl group on the pyridine ring is converted to an acetoxymethyl group (an acetyloxy functional group) using reagents like acetic anhydride (B1165640). rjpbcs.comrsc.orgbath.ac.uk

The formation of this compound would therefore occur through a synthetic pathway involving both the acetylation of the 4-hydroxy position on the pyridine ring and the over-oxidation of the sulfide bridge to a sulfone. As a distinct molecule possessing both acetate (B1210297) and sulfone functional groups, it holds potential as a precursor for generating further specialized derivatives in medicinal chemistry research, allowing chemists to explore structure-activity relationships.

In the broader context of organic synthesis, molecules like this compound serve as complex building blocks. The benzimidazole (B57391) and pyridine rings are fundamental heterocyclic scaffolds in drug discovery. The sulfone bridge offers a stable, yet electronically influential, linker. The acetyloxy group can be a site for further chemical reactions, such as hydrolysis back to a hydroxyl group, which can then be used for subsequent derivatization. Although specific, large-scale synthetic applications using this compound as a starting material are not widely documented in mainstream literature, its availability as a research chemical indicates its value for chemists designing novel, complex molecules based on the omeprazole framework. clearsynth.commybiosource.com

Precursor for Other Omeprazole Analogs or Derivatives

This compound as an Analytical Reference Standard

The most defined and critical role of this compound is as an analytical reference standard in the pharmaceutical industry. clearsynth.com The purity and quality of an active pharmaceutical ingredient (API) like omeprazole are paramount, and this requires the precise identification and quantification of any impurities.

This compound is classified as a potential impurity in the production of omeprazole. clearsynth.com As such, its availability as a purified reference material is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). researchgate.netbanglajol.info These methods must be able to prove that they can separate known impurities from the main drug substance.

During method validation, a solution containing the API (omeprazole) is "spiked" with known amounts of impurity standards, including this compound. The analytical method must then demonstrate its ability to accurately and precisely detect and quantify this impurity, ensuring it does not co-elute with the API or other substances. This process is a requirement by regulatory agencies to guarantee the safety and efficacy of the final pharmaceutical product. clearsynth.com

In chromatographic science, reference standards are indispensable for determining key performance metrics. This compound is used to establish the specificity and selectivity of chromatographic methods designed for omeprazole. Its unique structure, differing from omeprazole by both the oxidation state of the sulfur bridge (sulfone vs. sulfoxide) and the presence of the 4-acetyloxy group, presents a distinct challenge for separation.

Researchers have developed numerous HPLC and other chromatographic methods to separate omeprazole from its main metabolites and impurities, such as omeprazole sulfone and hydroxy omeprazole. researchgate.netjrespharm.comnih.gov The use of reference standards like this compound allows for the optimization of these methods, including the choice of stationary phase (e.g., C18 column), mobile phase composition, and detector wavelength, to achieve baseline separation of all related compounds. researchgate.netbanglajol.info

Table 2: Application in Analytical Method Validation

| Analytical Technique | Purpose of this compound Standard | Key Validation Parameters |

|---|---|---|

| Reverse-Phase HPLC | To confirm method specificity and selectivity for omeprazole purity testing. | Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ). banglajol.infoujpronline.com |

| Chiral HPLC | To ensure separation from enantiomeric impurities in esomeprazole (B1671258) formulations. nih.gov | Enantiomeric Purity, Peak Resolution. nih.gov |

| HPTLC | Identification and determination of impurities in bulk drug substance. researchgate.net | Retention Factor (Rf) determination, Specificity. |

| Capillary Electrophoresis | Development of methods for separating omeprazole and its metabolites. | Migration Time, Resolution. |

Use in Developing and Validating Analytical Methods for Related Compounds

Investigation of its Chemical Properties for Research Applications

The chemical properties of this compound are dictated by its constituent functional groups: the benzimidazole core, the substituted pyridine ring, the sulfone linker, and the acetyloxy group.

Sulfone Group: The sulfone (R-SO₂-R') group is chemically robust and significantly more resistant to reduction compared to the sulfoxide (B87167) (R-SO-R') found in omeprazole. It is formed by the oxidation of the sulfoxide, a process that can occur during synthesis or degradation. scispace.com This stability makes it a useful marker in analytical studies.

Acetyloxy Group: The acetyloxy (acetate ester) group is susceptible to hydrolysis under either acidic or basic conditions, which would convert it to a hydroxyl group, forming 4-Hydroxy Omeprazole Sulfone. This reactivity is a key consideration in designing stable pharmaceutical formulations and in understanding the degradation pathways of related drugs.

Solubility and Polarity: The presence of the sulfone and acetyloxy groups alters the polarity of the molecule compared to omeprazole. This difference in polarity is the fundamental property exploited for its separation from omeprazole and other related substances using chromatographic techniques.

As a commercially available analytical standard, its primary research application is in the field of pharmaceutical quality control, where its well-defined structure and purity are leveraged to ensure the reliability of analytical data. clearsynth.commybiosource.com

Solvent Properties (if relevant to specific chemical reactions)

The role of this compound as a solvent in chemical reactions is not documented in available scientific literature. Its primary identity in chemical research is that of an impurity and metabolite of Omeprazole and its derivatives. clearsynth.comlgcstandards.comlgcstandards.com However, understanding its solubility characteristics in various common laboratory solvents is crucial for its analysis, purification, and handling.

Detailed solubility data for Omeprazole Sulfone has been reported in several solvents, which can serve as a predictive guide for the behavior of its 4-acetyloxy derivative.

| Solvent | Solubility (mg/ml) |

|---|---|

| Dimethylformamide (DMF) | 30 |

| Dimethyl Sulfoxide (DMSO) | 30 |

| Ethanol | 5 |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 |

Note: The data presented is for Omeprazole Sulfone, a related compound, and is intended to provide an approximation of the solubility characteristics for this compound.

A study on the crystal structure of Omeprazole Sulfone revealed that it can form a tetramer, incorporating two molecules of the sulfone and two molecules of the solvent within its crystal lattice. This ability to co-crystallize with solvent molecules highlights a significant interaction between the compound and the solvent environment, which is a critical consideration in purification and crystallographic studies.

Ligand or Catalyst Component (if applicable)

Based on current research, this compound is not utilized as a ligand or a catalyst component in chemical synthesis. unive.it Instead, it is recognized as a product of overoxidation in reactions that are often themselves catalyzed. scispace.comgoogle.com

The synthesis of proton pump inhibitors like Omeprazole typically involves the oxidation of a sulfide precursor (a thioether). rjpbcs.com This transformation is frequently mediated by metal-based catalytic systems to achieve high selectivity for the desired sulfoxide. acs.org Titanium-based catalysts, particularly those using chiral ligands like tartrates (a modified Kagan-type system) or salen/salan ligands, are extensively studied for the asymmetric oxidation of sulfides to produce chiral sulfoxides such as Esomeprazole (the (S)-enantiomer of Omeprazole). unive.it

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The creation of 4-Acetyloxy Omeprazole (B731) Sulfone likely requires a multi-step process involving the formation of the core omeprazole structure, oxidation of the sulfinyl group to a sulfone, and introduction of the 4-acetyloxy moiety. Future research should focus on developing efficient, selective, and environmentally sustainable methods for its synthesis.

The synthesis of sulfones from sulfides or sulfoxides often risks over-oxidation or side reactions. A primary challenge will be the development of catalysts that can selectively oxidize the sulfur atom without affecting other sensitive functional groups on the molecule. Furthermore, the introduction of the acetyloxy group at the pyridine (B92270) 4-position, presumably replacing the methoxy (B1213986) group of the parent omeprazole, requires high regioselectivity.

Future research should investigate:

Transition Metal Catalysts: Systems based on titanium, manganese, or iridium could be explored. For instance, modified Kagan-type titanium tartrate catalysts have shown high enantioselectivity in sulfoxidation, and this knowledge could be adapted for the sulfone synthesis. Computationally-guided design of iridium(I) NHC-phosphine complexes, which have proven effective for directed hydrogen isotope exchange in aryl sulfones, could be a promising avenue for developing catalysts that enable C-H activation and functionalization on the pyridine ring. acs.org

Heterogeneous Catalysts: The use of solid catalysts, such as heteropolyacids (e.g., H₃PW₁₂O₄₀), could offer a greener alternative to homogeneous systems. ijcce.ac.irresearchgate.netresearchgate.net These catalysts are often reusable and can provide high selectivity under mild conditions with oxidants like hydrogen peroxide. ijcce.ac.irresearchgate.netresearchgate.net Research could focus on tailoring the catalyst structure to accommodate the omeprazole sulfone substrate and promote the desired acetylation.

Table 1: Potential Catalytic Systems for Future Synthesis of 4-Acetyloxy Omeprazole Sulfone

| Catalyst Class | Specific Example/Target | Potential Role in Synthesis |

| Titanium Complexes | Modified Kagan-type catalysts (e.g., Ti(OiPr)₄/(S,S)-DET) | Asymmetric oxidation of the sulfide (B99878) precursor. |

| Iridium Complexes | Chelated Iridium(I) NHC-P complexes | Directed C-H activation for regioselective acetylation of the pyridine ring. |

| Heteropolyacids | Keggin-type (H₃PW₁₂O₄₀) | Green and selective oxidation of sulfide/sulfoxide (B87167) to sulfone using H₂O₂. |

| Biocatalysts | Engineered P450 Monooxygenases or Baeyer-Villiger Monooxygenases (BVMOs) | Selective oxidation of the sulfide and potential regioselective hydroxylation as a precursor to acetylation. |

This table is generated based on extrapolations from existing research on related compounds.

Aligning with the principles of green chemistry is paramount for modern synthetic processes. Future work on this compound should prioritize sustainability.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as cytochrome P450 monooxygenases or specifically engineered Baeyer-Villiger monooxygenases (BVMOs), offers a highly selective and environmentally benign route. mdpi.com Research could aim to identify or engineer enzymes capable of performing the sulfoxidation and potentially the hydroxylation of the pyridine ring's methoxy group, which could then be acetylated.

Green Solvents and Reagents: Efforts should be made to replace hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-MeTHF, propylene (B89431) carbonate, or even water. mdpi.com The use of molecular oxygen as the terminal oxidant in conjunction with a suitable catalytic system would be a significant advancement over peracids or peroxides. mdpi.com

Process Optimization: As demonstrated in omeprazole synthesis, optimizing reaction media and conditions based on the physicochemical properties of precursors can lead to more energy- and time-efficient processes. researchgate.net A similar approach should be applied to the synthesis of this compound to reduce waste and energy consumption.

Catalyst Design for Enhanced Selectivity and Yield

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

As a potential low-level impurity or metabolite of omeprazole, the ability to detect and accurately quantify this compound at trace levels is crucial. Furthermore, the potential for positional isomers (e.g., acetyloxy group at a different position) necessitates analytical methods with high resolving power.

Standard one-dimensional chromatography may be insufficient to resolve this compound from the complex matrix of a pharmaceutical preparation or biological sample.

Future analytical development should focus on:

Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique offers significantly enhanced peak capacity and resolution. An online 2D-LC method, potentially coupling different reversed-phase columns with orthogonal mobile phase conditions (e.g., varying pH or organic modifier), could effectively separate the target compound from omeprazole, omeprazole sulfone, and other related substances. chromatographyonline.comresearchgate.net This is particularly valuable for resolving co-eluting isomeric impurities. chromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For volatile impurities or if the target compound can be derivatized to increase volatility, GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) provides exceptional separation power. researchgate.net This technique is a cornerstone of modern impurity profiling and would be invaluable for creating a comprehensive chemical fingerprint of samples containing this compound. thermofisher.comnumberanalytics.com

Detecting and quantifying what could be minute amounts of this compound requires methods with very low limits of detection (LOD) and quantification (LOQ).

Key research avenues include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of drug metabolites and impurities. researchgate.netnih.gov A future objective would be to develop and validate a robust LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode. This would involve optimizing the precursor-to-product ion transitions for this compound to achieve high sensitivity and specificity, likely reaching sub-ng/mL LOQ values, similar to what has been achieved for other omeprazole metabolites. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): The use of Orbitrap or QTOF mass analyzers coupled with liquid chromatography allows for the confident identification of unknown compounds based on accurate mass measurements and fragmentation patterns, which is essential for initial characterization and for distinguishing between isobaric compounds. thermofisher.commdpi.com

Table 2: Benchmarks for Future Sensitive Analytical Methods

| Analyte | Method | Matrix | LOQ | Reference |

| Omeprazole | LC-MS/MS | Human Plasma | 0.05 ng/mL | nih.gov |

| Omeprazole Sulfone | Densitometry | Pharmaceutical | 0.01 mg/mL | akjournals.com |

| Genotoxic Impurity (CMDP) | UPLC | Omeprazole Drug Substance | 3.3 ppm (0.0033 µg/mg) | derpharmachemica.com |

| Omeprazole Impurities | RP-HPLC | Bulk Drug | 0.03 - 0.6 µg/mL | researchgate.net |

This table provides context from existing literature to guide the development of sensitive methods for this compound.

Coupling of Hyphenated Techniques (e.g., GCxGC-MS, 2D-LC)

Deeper Theoretical Insights into Reactivity and Stability

Computational chemistry provides powerful tools to predict the properties of novel molecules before engaging in extensive laboratory work. Deeper theoretical studies are needed to understand the intrinsic reactivity and stability of this compound.

Future computational research should include:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the optimized molecular geometry, thermodynamic stability, and electronic properties of the compound. plos.orgnih.gov Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their resulting energy gap can provide crucial insights into its kinetic stability and chemical reactivity. biomedgrid.comacs.org

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. plos.orgbiomedgrid.com This would be invaluable for understanding its degradation pathways and potential interactions with biological molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To understand its potential role as a metabolite, QM/MM calculations could model the interaction of this compound within the active site of metabolic enzymes like CYP3A4. acs.org Such simulations can predict the feasibility and energetics of its formation or further metabolism. acs.orgacs.org

Reaction Barrier Calculations: Theoretical calculations can model the energy barriers for potential reactions, such as hydrolysis of the acetyloxy group or other degradation pathways, providing a prediction of the compound's stability under various conditions. researchgate.net

Complex Reaction Network Modeling

Exploration of Non-Therapeutic Chemical Applications

The unique structural features of this compound, including its benzimidazole (B57391) core, sulfonyl group, and reactive acetyloxy moiety, open up possibilities for its use in non-therapeutic chemical contexts.

Derivatives of omeprazole have already been established as valuable probes in biochemical research. Specifically, the metabolic ratio of omeprazole to its metabolite, omeprazole sulfone, is used as a reliable method for phenotyping the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govmedchemexpress.com A single blood sample taken after administration of omeprazole can be used to assess the activity of this crucial metabolic enzyme. nih.gov

Building on this precedent, this compound could be explored as a chemical probe in other contexts. The acetyloxy group, in particular, offers a site for specific chemical or enzymatic cleavage. This could allow the compound to function as a pro-reagent or a reporter molecule, releasing a detectable signal or a reactive species under specific conditions. For example, its cleavage could be designed to be triggered by specific enzymes or changes in the chemical environment, allowing it to probe reaction conditions or biological microenvironments.

Table 1: Potential Applications as a Chemical Probe

| Application Area | Proposed Mechanism | Information Gained |

|---|---|---|

| Enzyme Activity Assays | The acetyloxy group is cleaved by a specific esterase, leading to a change in fluorescence or a colorimetric reaction. | Quantification of target enzyme activity. |

| Sensing pH Changes | The stability or reactivity of the molecule is pH-dependent, leading to a measurable change in properties. cymitquimica.com | Probing local pH in chemical or biological systems. |

| Monitoring Redox Reactions | The sulfone group could potentially participate in or be sensitive to redox processes, altering the molecule's properties. | Detection of specific oxidizing or reducing agents. |

The structural motifs within this compound suggest its potential utility in the fields of supramolecular chemistry and polymer science.

Supramolecular Chemistry: The benzimidazole portion of omeprazole derivatives is known to form inclusion complexes with host molecules like cyclodextrins. researchgate.net This interaction, driven by the inclusion of the benzimidazole moiety into the cyclodextrin (B1172386) cavity, can enhance solubility and modify the guest molecule's properties. researchgate.net The ability of this compound to act as a guest in host-guest assemblies could be explored for applications in controlled release, molecular recognition, and the construction of novel supramolecular structures. ethernet.edu.et

Polymer Science: Omeprazole and its derivatives have been incorporated into various polymer systems to create functional materials. ijpsjournal.com For example, thermo-sensitive molecularly imprinted polymers have been developed for the selective extraction of omeprazole. tandfonline.com Furthermore, chitosan-based polymers have been used to fabricate mucoadhesive tablets and nanoemulgels containing omeprazole. researchgate.netresearchgate.net The presence of the acetyloxy group in this compound provides a potential site for polymerization or for grafting the molecule onto existing polymer backbones, creating new materials with tailored properties for applications in coatings, functional films, or smart materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Omeprazole |

| Omeprazole Sulfone |

| 4-aminodiphenyl sulfone |

| Chitosan |

Q & A

Basic Research Questions

Q. How is 4-Acetyloxy Omeprazole Sulfone identified and characterized in pharmaceutical impurity profiling?

- Methodology : Use reversed-phase liquid chromatography (RP-LC) with UV detection (302 nm) to separate and quantify impurities. Relative retention times (RRT) are critical: Omeprazole Sulfone (RRT 0.8) is distinguished from Omeprazole (RRT 1.0) and other related compounds like Omeprazole N-oxide (RRT 0.45) . Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify the acetyloxy and sulfone moieties .

Q. What are the key hazards and safety protocols for handling this compound in laboratory settings?

- Safety Measures : The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use NIOSH/CEN-certified respirators, nitrile gloves, and protective eyewear. Store at -20°C in sealed containers to prevent degradation. In case of exposure, rinse affected areas with water and seek medical attention .

Q. What is the role of this compound in Omeprazole metabolism studies?

- Metabolic Pathways : Omeprazole is metabolized by CYP3A4 to form Omeprazole Sulfone, a major metabolite with minimal antisecretory activity. In vitro studies use human liver microsomes or recombinant CYP enzymes to quantify metabolic conversion rates. High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) tracks metabolite formation .

Advanced Research Questions

Q. How can chemometric models optimize HPLC conditions for resolving this compound from co-eluting impurities?

- Experimental Design : Employ a full factorial design with pH (7.0–9.0) and temperature (20–40°C) as variables. Use acetonitrile or methanol as organic modifiers. Retention decreases with higher pH due to deprotonation of the benzimidazole group (pKa ~8.15–9.21). Resolution is maximized at pH 8.0 and 30°C, validated through adsorption isotherm measurements .

Q. How do solubility properties of this compound derivatives influence crystallization protocols?

- Data-Driven Approach : Measure solubility in ethanol, acetone, and methanol across 280.35–319.65 K using the gravimetric method. For example, solubility in methanol increases linearly with temperature, enabling solvent-antisolvent crystallization at 95% purity. Correlate data with the Apelblat equation to predict optimal solvent ratios .

Q. What contradictions exist in assessing the contribution of this compound to CYP-mediated drug-drug interactions (DDIs)?

- Analysis : While Omeprazole Sulfone is a reversible inhibitor of CYP2C19/CYP3A4 (IC₅₀ = 10–20 µM), its time-dependent inhibition (TDI) potential is debated. In vivo studies show metabolites contribute 30–63% to hepatic DDIs, but their low plasma concentrations (AUCm/AUCp <0.25) limit clinical relevance. Use static mechanistic models (e.g., [I]/Ki) with unbound inhibitor concentrations to reconcile in vitro-in vivo discrepancies .

Q. What synthetic challenges arise in avoiding overoxidation to sulfone derivatives during Omeprazole analog synthesis?

- Process Optimization : Overoxidation to sulfone occurs during sulfinyl-to-sulfonyl conversion. Mitigate this by controlling reaction time, temperature, and oxidant stoichiometry (e.g., H₂O₂ in acetic acid). Novel routes using sulfinic esters and Grignard reagents reduce side-product formation. Monitor purity via thin-layer chromatography (TLC) and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.